InP vs. GaAs: 54% Higher Thermal Conductivity Enabling Superior Heat Dissipation in High-Power RF Devices
Indium phosphide demonstrates a significantly higher lattice thermal conductivity compared to gallium arsenide, a critical parameter for thermal management in high-power density electronic devices. This material-level advantage directly translates to improved device reliability and performance under high-power operation [1].
| Evidence Dimension | Lattice Thermal Conductivity |
|---|---|
| Target Compound Data | 0.7 W/cm·K |
| Comparator Or Baseline | GaAs: 0.455 W/cm·K |
| Quantified Difference | 54% higher thermal conductivity |
| Conditions | Bulk material property at room temperature |
Why This Matters
Higher thermal conductivity reduces junction temperature rise during high-power operation, mitigating performance degradation and extending device lifetime—a decisive procurement criterion for RF power amplifier and millimeter-wave MMIC applications.
- [1] Braslau, N. and Hauge, P.S. Velocity-Field Characteristics of InP. As cited in: Unipolar InP-Based Transistors. Semiconductors and Semimetals, Vol. 50. Elsevier, 2008. View Source
